molecular formula C8H9NO2S B13084854 3-Amino-4-cyclopropylthiophene-2-carboxylic acid

3-Amino-4-cyclopropylthiophene-2-carboxylic acid

Cat. No.: B13084854
M. Wt: 183.23 g/mol
InChI Key: CRGXCEBAZKSCGT-UHFFFAOYSA-N
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Description

3-Amino-4-cyclopropylthiophene-2-carboxylic acid is an organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 3-position, a cyclopropyl group at the 4-position, and a carboxylic acid group at the 2-position. These structural features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-cyclopropylthiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-cyclopropylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

3-Amino-4-cyclopropylthiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Amino-4-cyclopropylthiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions within biological systems.

Comparison with Similar Compounds

Uniqueness: 3-Amino-4-cyclopropylthiophene-2-carboxylic acid is unique due to the combination of the amino, cyclopropyl, and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

3-amino-4-cyclopropylthiophene-2-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c9-6-5(4-1-2-4)3-12-7(6)8(10)11/h3-4H,1-2,9H2,(H,10,11)

InChI Key

CRGXCEBAZKSCGT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CSC(=C2N)C(=O)O

Origin of Product

United States

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